

Technical Guide: 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B173730

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and potential applications, presenting data in a clear and accessible format for scientific professionals.

Core Chemical Data

The fundamental properties of **5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Source
CAS Number	111493-52-8	[1]
Molecular Formula	C ₅ H ₄ CIN ₃	[2]
Molecular Weight	141.56 g/mol	[2]
Canonical SMILES	CN1C(=C(C=N1)C#N)Cl	[2]
InChI	InChI=1S/C5H4CIN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3	[2]
InChIKey	ALYKYQFBPPPMI-UHFFFAOYSA-N	[2]
Predicted XlogP	0.9	[2]
Monoisotopic Mass	141.00937 Da	[2]

Synthesis and Experimental Protocols

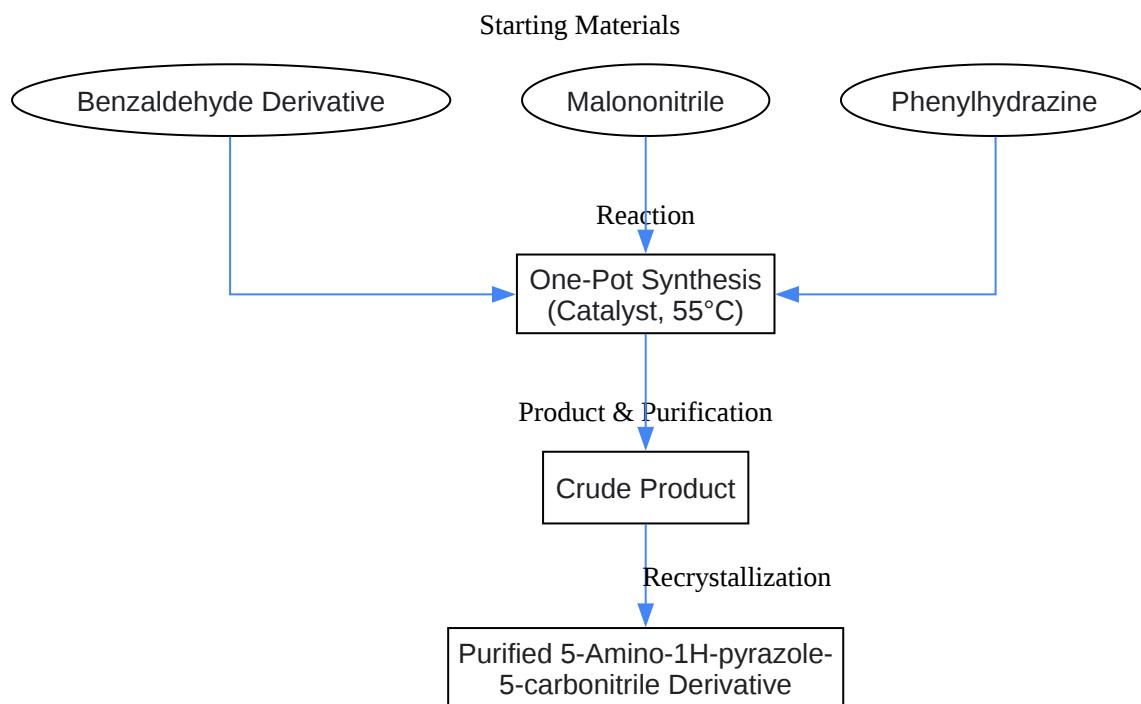
The synthesis of pyrazole derivatives is a well-established area of organic chemistry. While specific protocols for **5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile** are not detailed in the provided search results, a general methodology for the synthesis of related 5-aminopyrazole-4-carbonitriles can be adapted. A common approach involves the condensation of a hydrazine derivative with a suitable β -ketonitrile or an equivalent precursor.

A representative experimental protocol for the synthesis of a related class of compounds, 5-amino-1H-pyrazole-5-carbonitriles, is described as a three-component one-pot reaction. This can serve as a foundational method for developing a specific synthesis for the title compound.

General Protocol for Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles:[\[3\]](#)[\[4\]](#)

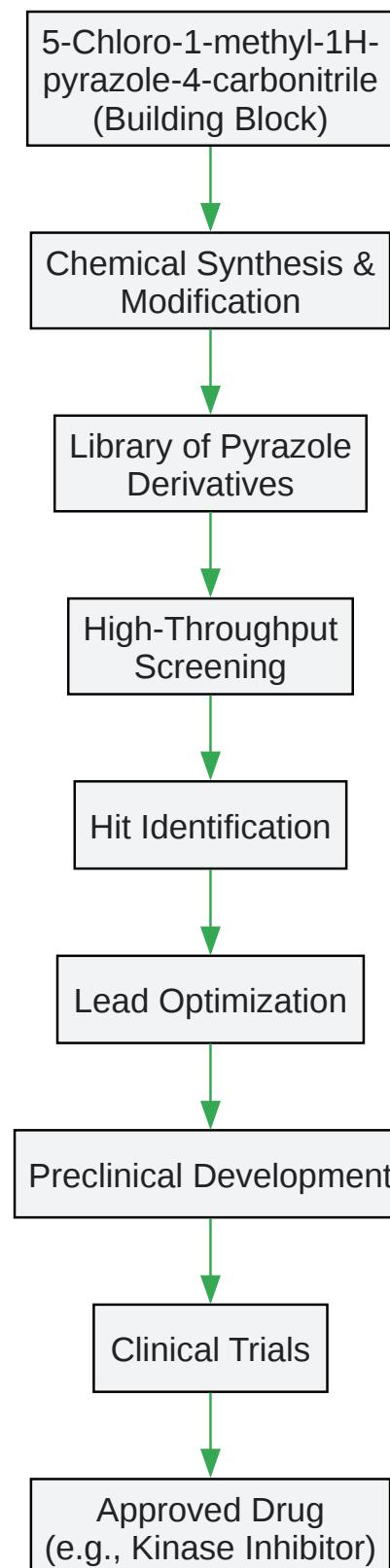
- Reaction Setup: In a round-bottomed flask, combine the appropriate benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
- Catalyst Addition: Introduce a catalytic amount of a suitable catalyst, such as LDH@PTRMS@DCMBA@CuI (0.05 g), to the reaction mixture.[\[3\]](#)[\[4\]](#)

- Solvent and Temperature: The reaction is typically carried out in a solvent system like H₂O/EtOH at a moderately elevated temperature (e.g., 55 °C).[4]
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate).[3]
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is then isolated through filtration or extraction, followed by recrystallization from a suitable solvent like ethanol to yield the purified product.[3]


To synthesize **5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile**, this general protocol would require modification, likely starting with methylhydrazine and a chlorinated three-carbon nitrile precursor.

Applications in Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous approved drugs and investigational agents. They are known to exhibit a wide range of biological activities. While specific applications for **5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile** are not explicitly detailed in the search results, related pyrazole carbonitriles serve as crucial intermediates in the synthesis of targeted therapies. For instance, 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]- is a key intermediate in the synthesis of Encorafenib, a kinase inhibitor used in the treatment of melanoma.[5] The structural motifs present in **5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile** suggest its potential as a building block for novel kinase inhibitors or other targeted therapeutic agents.


Visualized Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate a generalized synthesis workflow and the potential role of pyrazole derivatives in drug discovery.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the three-component synthesis of 5-aminopyrazole-4-carbonitrile derivatives.

[Click to download full resolution via product page](#)

Caption: Logical progression of a pyrazole-based building block in a typical drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. PubChemLite - 5-chloro-1-methyl-1h-pyrazole-4-carbonitrile (C5H4ClN3) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbino.com]
- To cite this document: BenchChem. [Technical Guide: 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173730#5-chloro-1-methyl-1h-pyrazole-4-carbonitrile-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com